Cas no 1806379-31-6 (2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole)
![2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1806379-31-6x500.png)
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
-
- 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole
-
- インチ: 1S/C9H5BrF3NO/c10-4-7-14-8-5(9(11,12)13)2-1-3-6(8)15-7/h1-3H,4H2
- InChIKey: WUDVTAQFJMOROS-UHFFFAOYSA-N
- ほほえんだ: BrCC1=NC2=C(C=CC=C2C(F)(F)F)O1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 236
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081000487-500mg |
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole |
1806379-31-6 | 98% | 500mg |
$7,031.41 | 2022-03-31 | |
Alichem | A081000487-250mg |
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole |
1806379-31-6 | 98% | 250mg |
$5,495.22 | 2022-03-31 | |
Alichem | A081000487-1g |
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole |
1806379-31-6 | 98% | 1g |
$12,216.98 | 2022-03-31 |
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole 関連文献
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Xiaoze Bao,Jinhui Ren,Yang Yang,Xinyi Ye,Baomin Wang,Hong Wang Org. Biomol. Chem., 2020,18, 7977-7986
-
Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
-
Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
7. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazoleに関する追加情報
Professional Introduction to Compound with CAS No. 1806379-31-6 and Product Name: 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole
The compound CAS No. 1806379-31-6, chemically designated as 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole, represents a significant molecule in the realm of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a benzo[d]oxazole core, has garnered considerable attention due to its structural versatility and potential biological activities. The presence of both a bromomethyl group and a trifluoromethyl substituent imparts unique reactivity and electronic properties, making it a valuable scaffold for the development of novel therapeutic agents.
Recent advancements in the field of drug discovery have highlighted the importance of benzo[d]oxazole derivatives in addressing various therapeutic challenges. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The bromomethyl moiety serves as a versatile handle for further functionalization, enabling the construction of more complex molecules through nucleophilic substitution reactions. In contrast, the trifluoromethyl group is renowned for its ability to modulate lipophilicity and metabolic stability, enhancing the pharmacokinetic profiles of drug candidates.
One of the most compelling aspects of 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole is its potential application in the synthesis of kinase inhibitors. Kinases are critical enzymes involved in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the bromomethyl group, researchers can readily attach pharmacophores that interact with specific kinase domains. Additionally, the electron-withdrawing nature of the trifluoromethyl group can fine-tune the binding affinity and selectivity of these inhibitors.
Recent studies have demonstrated that derivatives of benzo[d]oxazole exhibit promising activity against tyrosine kinases, which are overexpressed in many cancers. For instance, modifications to the 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole core have led to compounds that show potent inhibition of mutant forms of BCR-ABL, a kinase implicated in chronic myeloid leukemia (CML). The ability to introduce diverse substituents while maintaining the integrity of the benzo[d]oxazole scaffold allows for rapid optimization and lead discovery.
The incorporation of fluorine atoms into pharmaceutical molecules has become increasingly prevalent due to their profound impact on molecular properties. The trifluoromethyl group, in particular, is known to enhance binding affinity by increasing lipophilicity and reducing metabolic susceptibility. This feature has been exploited in numerous successful drugs, including fluoroquinolones and antiviral agents. In the context of 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole, this substituent likely contributes to improved solubility and bioavailability, critical factors for drug efficacy.
In addition to its potential in oncology, this compound has shown promise in other therapeutic areas. For example, researchers have explored its utility in developing antimicrobial agents against resistant bacterial strains. The benzo[d]oxazole scaffold is known to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. By combining this scaffold with reactive handles like the bromomethyl group, scientists can generate libraries of compounds for high-throughput screening.
The synthetic versatility of 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole also makes it an attractive intermediate for exploring new chemical space. Through palladium-catalyzed cross-coupling reactions, for instance, it can be transformed into aryl or vinyl derivatives with tailored electronic properties. Such modifications can be further expanded by introducing additional functional groups to create highly sophisticated molecular architectures.
From a medicinal chemistry perspective, understanding the relationship between structure and activity is paramount. Computational modeling techniques have been increasingly employed to predict how modifications to 2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole will influence its biological profile. These methods allow researchers to rationally design experiments and prioritize compounds for experimental validation.
The future directions for this compound are multifaceted. Continued exploration into its biological activities will likely uncover new therapeutic applications beyond oncology and antimicrobial treatments. Furthermore, advances in synthetic methodologies may enable more efficient access to complex derivatives, accelerating drug discovery pipelines.
In conclusion,2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole (CAS No. 1806379-31-6) stands as a testament to the power of heterocyclic chemistry in addressing unmet medical needs. Its unique structural features offer unparalleled opportunities for innovation, making it a cornerstone in modern pharmaceutical research.
1806379-31-6 (2-(Bromomethyl)-4-(trifluoromethyl)benzo[d]oxazole) 関連製品
- 1261478-53-8(4,2',4',5'-Tetrachlorobiphenyl-2-carboxylic acid amide)
- 2054-14-0(2,2-bis(4-fluorophenyl)acetaldehyde)
- 450351-99-2(2-(1H-indol-3-ylsulfanyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide)
- 2137058-16-1(3-Pyridinemethanamine, 2-chloro-N-[(1S)-1-ethyl-2,2-dimethylpropyl]-)
- 2228471-42-7(4-hydroxy-1-(2-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)
- 469-32-9(Hamamelitannin)
- 863557-42-0(benzyl N-{2-4-(4-methoxyphenyl)piperazin-1-yl-2-(pyridin-3-yl)ethyl}carbamate)
- 2227799-97-3((1R)-3-amino-1-(3-bromo-4-methoxyphenyl)propan-1-ol)
- 123637-77-4(6-(bromomethyl)-2-chloroquinoline)
- 2228571-63-7(methyl 5-(2-bromopropyl)-1-methyl-1H-pyrrole-2-carboxylate)



